

Endothall chemical synthesis and derivatives

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Compound of Interest

Compound Name: Endothall

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An In-depth Technical Guide to the Chemical Synthesis of **Endothall** and its Derivatives

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a potent contact herbicide and algaecide used for the control of a wide range of terrestrial and aquatic vegetation.[1][2][3] Structurally, it is an organic acid containing a distinctive oxabicyclic ring system.[4][5] Its mode of action, while not fully elucidated, involves the inhibition of protein and lipid synthesis and the disruption of cell membrane integrity.[1][6] **Endothall** is chemically related to cantharidin, and both are known inhibitors of protein phosphatase 2A.[2] This guide provides a detailed overview of the chemical synthesis of **Endothall** and its principal derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis of Endothall

The commercial production of **Endothall** is achieved through a classic pericyclic reaction.

Reaction Principle: Diels-Alder Cycloaddition

The synthesis of the **Endothall** backbone relies on the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile).[7][8] In this specific synthesis, furan serves as the diene, and maleic anhydride acts as the dienophile to form the characteristic 7-oxabicyclo[2.2.1]heptane ring structure.[5][9] The initial adduct is then hydrolyzed to yield the final diacid product, **Endothall**. [5][9]

Experimental Protocol

The synthesis is a one-pot condensation reaction followed by hydrolysis.

- Reactants: Furan and Maleic Anhydride.
- Reaction Phase: The reaction is conducted in the liquid phase. Isopropyl ether may be used as a diluent.[\[9\]](#)
- Catalyst: The reaction proceeds without a catalyst.[\[9\]](#)
- Temperature: The condensation is carried out at approximately 35°C.[\[9\]](#)
- Pressure: The reaction is maintained at atmospheric pressure.[\[9\]](#)
- Reaction Time: The typical reaction time is around 7 hours.[\[9\]](#)
- Post-Reaction Processing: Following the condensation, the resulting anhydride adduct is hydrolyzed to open the anhydride ring and form the dicarboxylic acid, **Endothall**. This is typically achieved by adding water. The final product is then isolated and purified. Of the three possible stereoisomers, the exo-cis form is reported to have the highest biological activity.

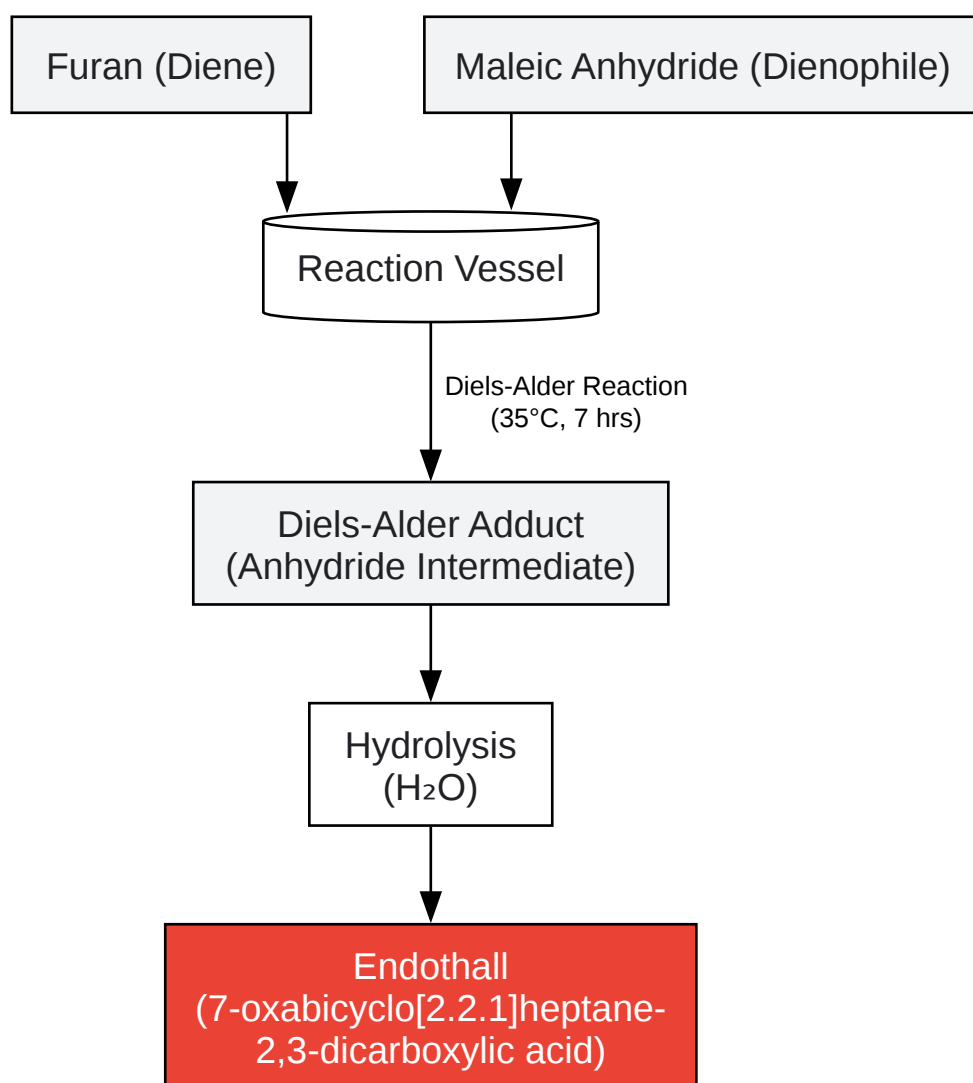
Quantitative Data: Synthesis and Properties

The following tables summarize key quantitative data for **Endothall**.

Parameter	Value	Reference
CAS Number	145-73-3	[10]
Molecular Formula	C ₈ H ₁₀ O ₅	[2] [10]
Molecular Weight	186.16 g/mol	[10]

Solvent (at 20°C)	Solubility (g/100g)	Reference
Water	10	
Acetone	7	
Methanol	28	
Benzene	0.01	

Synthesis Workflow Diagram



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Caption: Diels-Alder synthesis pathway for **Endothall**.

Endothall Derivatives: Salts

For commercial application, particularly in aquatic environments, **Endothall** is converted into more soluble salt derivatives.^[4] The most common derivatives are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.^{[1][2]}

Synthesis of Dipotassium Endothall

- **Reaction Principle:** This is a standard acid-base neutralization. The dicarboxylic acid (**Endothall**) is treated with two equivalents of a potassium base, such as potassium hydroxide (KOH), to deprotonate both carboxylic acid groups.
- **Experimental Protocol:**
 - Dissolve **Endothall** acid in a suitable solvent (e.g., water).
 - Add two molar equivalents of aqueous potassium hydroxide solution dropwise while stirring.
 - Monitor the pH to ensure complete neutralization (pH ~7.0).
 - The solvent is then removed, typically through evaporation or lyophilization, to yield the solid dipotassium salt.

Synthesis of Mono(N,N-dimethylalkylamine) Endothall

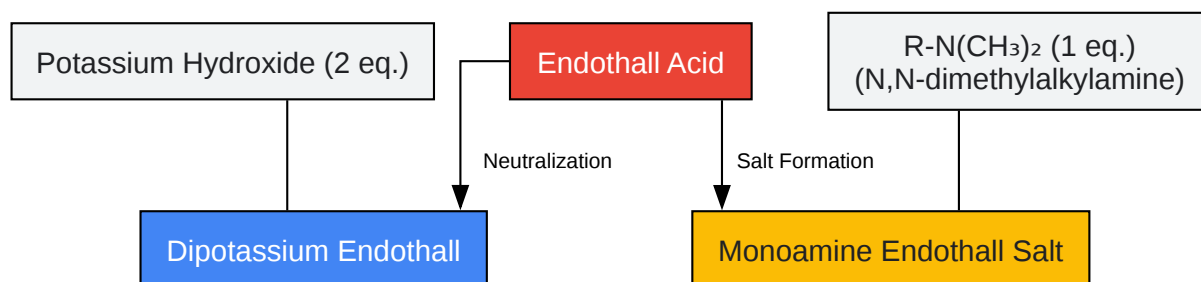
- **Reaction Principle:** This involves the reaction of **Endothall** with one equivalent of an N,N-dimethylalkylamine. The amine acts as a base, deprotonating one of the carboxylic acid groups to form an ammonium carboxylate salt.
- **Experimental Protocol:**
 - Dissolve **Endothall** acid in a solvent like ethanol or isopropanol.
 - Add one molar equivalent of the specific N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) to the solution.
 - Stir the mixture at room temperature to allow for salt formation.

- The resulting monoamine salt can be isolated by removing the solvent under reduced pressure.

Quantitative Data: Common Derivatives

Derivative	Trade Name Example	Molecular Formula	Molecular Weight (g/mol)	Reference
Dipotassium Salt	Aquathol K	C ₈ H ₈ K ₂ O ₅	262.34	
Mono(N,N-dimethylalkylamine) Salt	Hydrothol	Varies with alkyl chain	Varies	[4]

Derivative Synthesis Diagram



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Caption: Synthesis pathways for major **Endothall** salt derivatives.

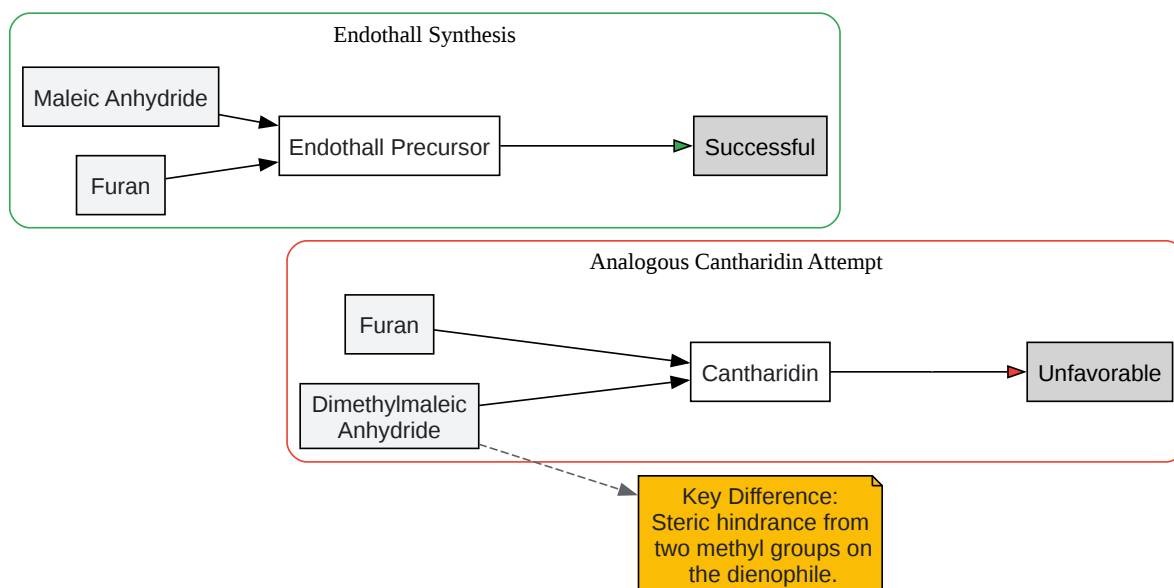
Structural Analogue: Cantharidin

Endothall is structurally related to cantharidin (2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride), a toxic substance produced by blister beetles.[4][11] The core oxabicyclic ring is identical. This structural similarity has prompted investigations into analogous synthetic routes.

The Challenge of Cantharidin Synthesis via Diels-Alder

A logical, yet historically unsuccessful, approach to cantharidin synthesis was a Diels-Alder reaction between furan and dimethylmaleic anhydride.[11] However, this direct reaction is highly unfavorable, and the equilibrium lies heavily toward the reactants.[11] Dehydrogenation of natural cantharidin causes it to spontaneously undergo a retro-Diels-Alder reaction, demonstrating the instability of the adduct under certain conditions.[11] This contrasts with the successful synthesis of the **Endothall** precursor from the less-substituted maleic anhydride. The steric hindrance from the two methyl groups on dimethylmaleic anhydride is a primary factor in the reaction's failure.

Logical Relationship Diagram



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Caption: Comparison of **Endothall** synthesis and the attempted Cantharidin analogue.

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